![molecular formula C6H12N2NiS4 B097516 Methyl niclate CAS No. 15521-65-0](/img/structure/B97516.png)
Methyl niclate
Overview
Description
Methyl nicotinate, also known as methyl-3-pyridinecarboxylate, is a methyl ester of nicotinic acid, which is a form of vitamin B3 or niacin. It is synthesized through the esterification of nicotinic acid, typically by refluxing with methanol in the presence of concentrated sulfuric acid. The compound has been studied for its antinociceptive activity, showing potential as a pain reliever in both peripheral and central mechanisms .
Synthesis Analysis
The synthesis of methyl nicotinate involves the esterification of nicotinic acid. This process is carried out by refluxing nicotinic acid with methanol and concentrated sulfuric acid, followed by extraction into an organic solvent such as chloroform. The reaction mixture is neutralized with sodium bicarbonate, and the product is purified using column chromatography. The purity is confirmed by thin-layer chromatography, and the structure is verified by NMR and mass spectroscopy . Other synthetic approaches include the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid , and the trifluoromethylation of an aryl iodide to produce methyl 6-chloro-5-(trifluoromethyl)nicotinate .
Molecular Structure Analysis
The molecular structure of methyl nicotinate is confirmed through various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy and mass spectroscopy are commonly used to ascertain the structure of the synthesized compound . Additionally, the structure of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined by X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy .
Chemical Reactions Analysis
Methyl nicotinate can participate in various chemical reactions due to its ester functional group. For instance, it can undergo hydrolysis to yield nicotinic acid. It can also act as a ligand, as demonstrated in the synthesis of -bis(methylnicotinate)aquatrichlorochromium(III), where methyl nicotinate coordinates with chromium through the nitrogen atoms . The compound's reactivity is further illustrated in the biosynthesis of N1-methyl-4-pyridone-3-carboxamide, where N1-methylnicotinamide is oxidized in the presence of potassium ferricyanide .
Physical and Chemical Properties Analysis
Methyl nicotinate appears as a white powder with a melting point of 40-42°C. The yield of the synthesis is reported to be 23.39% . Its physical properties, such as solubility and boiling point, are not detailed in the provided papers. However, its chemical properties, including its ability to act as a ligand and its reactivity in esterification and oxidation reactions, are well-documented . The compound's antinociceptive properties have been evaluated in vivo, showing significant pain relief in mice at oral doses of 5 and 10 mg/kg .
Scientific Research Applications
1. Peripheral Blood Collection Enhancement
Methyl nicotinate has been studied for its potential to improve peripheral blood collection. A study by Zhu et al. (2022) investigated the local application of methyl nicotinate solution to see if it could alter the content and proportion of blood cells in peripheral samples, finding it a feasible method, especially for patients with phobias or difficulties providing venous blood samples (Zhu et al., 2022).
2. Skin Penetration and Sensitivity
Research by Issachar et al. (1998) explored the cutaneous penetration of methyl nicotinate in individuals with sensitive skin. They found that individuals who reacted to lactic acid showed increased penetration of methyl nicotinate, suggesting higher absorption of water-soluble chemicals in sensitive skin (Issachar et al., 1998).
3. Ultrasound-Enhanced Skin Penetration
A clinical trial by McElnay et al. (1993) investigated the enhancement of skin penetration of methyl nicotinate via ultrasound (phonophoresis). Their results suggested that ultrasound treatment prior to application enhanced the drug's percutaneous absorption, supporting the hypothesis that phonophoresis may disrupt structured lipids in the stratum corneum (McElnay et al., 1993).
4. Antinociceptive Properties
A study by Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity in mice. They found that the compound exhibited effective peripheral and central antinociceptive activities, suggesting its potential use in pain management (Erharuyi et al., 2015).
5. Epigenetic Changes and Metabolic Impact
Research by Li et al. (2013) looked at nicotinamide, closely related to methyl nicotinate, and its impact on metabolic and epigenetic changes in rats. They observed that nicotinamide-induced oxidative tissue injury and altered methyl metabolism could lead to epigenetic changes, highlighting its potential impact on metabolic disorders (Li et al., 2013).
6. Schizophrenia Skin Test
A pilot study by Ward et al. (1998) evaluated a skin test for schizophrenia based on methyl nicotinate's effect on prostaglandin D2 production from skin macrophages. They found significant differences in responses between patients with schizophrenia and control subjects, suggesting the test's potential for diagnosing schizophrenia (Ward et al., 1998).
Mechanism of Action
Target of Action
Methyl nicotinate, a methyl ester of niacin, is primarily used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . It is thought to target peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The action of methyl nicotinate is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
Methyl nicotinate is involved in the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . Dysfunction of this signaling leads to cGMP deficiency, endothelial inflammation, and myocardial and vascular dysfunction . Methyl nicotinate, by acting as a peripheral vasodilator, can enhance the functionality of this pathway .
Pharmacokinetics
It is known that following topical administration, methyl nicotinate enhances local blood flow at the site of application, suggesting that it is readily absorbed through the skin .
Result of Action
The primary result of methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation and enhanced local blood flow .
Safety and Hazards
Future Directions
While specific future directions for Methyl nicotinate were not found in the search results, there are general future directions in the field of DNA methylation . These include the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
N,N-dimethylcarbamodithioate;nickel(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Ni/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCKKNLGFULNRC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2NiS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051746 | |
Record name | Nickel(II) bis(dimethyldithiocarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15521-65-0 | |
Record name | Nickel dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15521-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel(II) bis(dimethyldithiocarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nickel bis(dimethyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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